molecular formula C10H8ClN3O2 B454987 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 957478-22-7

1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B454987
CAS No.: 957478-22-7
M. Wt: 237.64g/mol
InChI Key: KIEAKQSAUQTYPW-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is a synthetic nitroazole derivative designed for research and development applications. Compounds within this chemical class are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. Nitroazoles, in general, have been reported to exhibit a broad spectrum of useful properties, serving as key scaffolds in the development of potential agrochemicals such as herbicides and insecticides . In life sciences research, nitroazole derivatives are frequently investigated for their potential pharmacological properties. Studies on analogous compounds have explored antiprotozoal, antifungal, and antibacterial activities . The nitroazole core is also a recognized structure in the development of hypoxic cell sensitizers for radiation therapy research and has been studied in various other therapeutic contexts . The structure of this particular compound, featuring a 4-chlorobenzyl group at the 1-position and a nitro group at the 3-position of the pyrazole ring, is characteristic of derivatives explored as intermediates in organic synthesis and for creating novel molecules with enhanced biological activity . Researchers value this family of compounds for constructing molecular libraries aimed at discovering new bioactive agents. This product is provided for research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEAKQSAUQTYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 4-chlorobenzyl chloride with 3-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

[ \text{4-Chlorobenzyl chloride} + \text{3-Nitropyrazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Reduction: 1-[(4-Chlorophenyl)methyl]-3-amino-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

Synthesis of Agrochemicals

One of the primary applications of 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is as an intermediate in the synthesis of fungicides, particularly pyraclostrobin. Pyraclostrobin is a broad-spectrum fungicide used in agriculture to control various fungal diseases. The synthesis process involves several steps, including dehydrogenation and subsequent reactions with other compounds, which can be efficiently conducted using this pyrazole derivative as a starting material .

Research has indicated that derivatives of this compound exhibit significant biological activities, particularly in the field of medicinal chemistry. Notable findings include:

  • Anticancer Properties : Various studies have demonstrated that this compound and its derivatives possess anticancer activity against multiple cancer cell lines, such as MCF7 (breast cancer) and NCI-H460 (lung cancer). For instance, a study reported that certain derivatives exhibited growth inhibition values indicating their potential as therapeutic agents .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains. This makes it a candidate for further development into antimicrobial agents .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand in the formation of metal complexes. These complexes can exhibit enhanced catalytic properties and are being studied for their potential applications in catalysis and materials science .

Case Study 1: Anticancer Screening

A significant study by Bouabdallah et al. evaluated the cytotoxic potential of pyrazole derivatives against Hep-2 and P815 cell lines. The results indicated notable IC50 values, suggesting that modifications to the pyrazole structure could enhance its anticancer efficacy.

Case Study 2: Mechanistic Insights

Research has highlighted the role of the nitro group in mediating cytotoxic effects through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This mechanism underlines the importance of structural features in determining biological activity .

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorophenyl group enhances the compound’s binding affinity to target proteins, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-40-4)

  • Structural Differences: The phenyl ring substituents differ (3-Cl, 4-F vs. 4-Cl).
  • Molecular Weight : 255.63 g/mol (vs. ~236–255 g/mol for the target compound, depending on substituents).
  • Applications : Used as an intermediate in agrochemical synthesis. The fluorine substitution may improve bioavailability compared to the 4-Cl analog .

1-{1-(4-Chlorophenyl)-2-nitroethyl}-3,5-dimethyl-1H-pyrazole (CAS 956910-07-9)

  • Structural Differences : Contains a nitroethyl chain and methyl groups at C3/C3. The extended nitroethyl group increases steric bulk, possibly reducing membrane permeability compared to the target compound .
  • Molecular Formula : C₁₃H₁₄ClN₃O₂ (vs. C₁₀H₈ClN₃O₂ for the target).
  • Activity : Methyl groups may enhance lipophilicity, favoring CNS-targeted applications .

Pyraclostrobin (Strobilurin Fungicide)

  • Structural Differences : Features a methoxyacrylate side chain and a 4-chlorophenyl-pyrazole core. The methoxyacrylate group is critical for fungicidal activity via mitochondrial respiration inhibition .
  • Applications : Broad-spectrum fungicide, unlike the target compound, which lacks the methoxyacrylate moiety required for this mode of action .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Structural Differences: Incorporates a carboxamide group and dichlorophenyl substituents.
  • Molecular Weight : 453.7 g/mol (vs. ~255 g/mol for the target).
  • Key Insight : Carboxamide derivatives exhibit higher receptor affinity than nitro-substituted analogs .

1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic Acid (CAS 1006494-84-3)

  • Structural Differences : Replaces the nitro group with a carboxylic acid at C4. The carboxylic acid increases polarity, improving water solubility but reducing blood-brain barrier penetration .
  • Applications : Likely used as a synthetic intermediate for metal-organic frameworks or bioactive conjugates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance
1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole C₁₀H₈ClN₃O₂ ~236–255* 4-Cl-benzyl, C3-NO₂ Antimicrobial intermediate
1-[(3-Cl-4-F-phenyl)methyl]-3-nitro-1H-pyrazole C₁₀H₇ClFN₃O₂ 255.63 3-Cl, 4-F-benzyl, C3-NO₂ Agrochemical intermediate
1-{1-(4-Cl-phenyl)-2-nitroethyl}-3,5-diMe-1H-pyrazole C₁₃H₁₄ClN₃O₂ 283.73 4-Cl-benzyl, nitroethyl, C3/C5-Me CNS-targeted drug candidate
Pyraclostrobin C₁₉H₁₈ClN₃O₄ 387.82 Methoxyacrylate, 4-Cl-benzyl Agricultural fungicide
5-(4-Cl-phenyl)-1-(2,4-diCl-phenyl)-pyrazole-3-carboxamide C₂₃H₁₅Cl₃N₄O 453.7 Carboxamide, diCl-phenyl CB1 receptor antagonist

*Exact molecular weight depends on substituent positions.

Key Research Findings

  • Electronic Effects : Nitro groups at C3 increase electrophilicity, facilitating nucleophilic substitution reactions in agrochemical synthesis .
  • Biological Activity : Carboxamide and methoxyacrylate substituents enhance target-specific interactions (e.g., receptor binding or fungicidal activity) compared to nitro groups .
  • Metabolic Stability : Fluorine substitution (as in 3-Cl-4-F analogs) improves resistance to oxidative metabolism, extending half-life .

Biological Activity

1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C10H8ClN3O2C_{10}H_{8}ClN_{3}O_{2}. The presence of the chlorophenyl group and the nitro substituent on the pyrazole ring is significant for its biological activity.

Antitumor Activity

Research has demonstrated that pyrazole derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.46 ± 0.04Inhibition of Aurora-A kinase
Similar Pyrazole DerivativeHCT1160.39 ± 0.06Cell cycle arrest at SubG1/G1 phase
Similar Pyrazole DerivativeA54926Induction of apoptosis

The compound's ability to inhibit Aurora-A kinase suggests it may interfere with cell cycle regulation, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

Pyrazole derivatives have also been studied for their anti-inflammatory properties. In vivo studies indicate that certain pyrazoles can significantly reduce inflammation markers:

  • Mechanism : Inhibition of cyclooxygenase (COX) enzymes.
  • Example : A derivative showed comparable anti-inflammatory effects with an IC50 value of 3.8 nM against IL8-induced chemotaxis .

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been explored through various studies:

  • Activity : Compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Example : A related pyrazole derivative exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against tested pathogens .

Case Studies

Several studies provide insights into the biological activity of this compound and its analogs:

  • Study on Antitumor Activity :
    • Researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their cytotoxic effects on MCF-7 and HCT116 cell lines.
    • Results indicated that the compound significantly inhibited cell proliferation, with IC50 values comparable to established anticancer drugs .
  • Study on Anti-inflammatory Effects :
    • A series of pyrazoles were tested for their ability to inhibit COX enzymes.
    • The study found that certain derivatives effectively reduced inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. How to validate prolyl-hydroxylase inhibition assays for this compound?

  • Methodology : Use a competitive ELISA assay with HIF-1α-derived peptides. Measure IC₅₀ values against tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate (positive control). Confirm cellular activity via Western blot (HIF-1α accumulation under normoxia) .

Notes

  • Contradictions : and report varying yields (61% vs. 60%) for similar reactions, likely due to solvent purity or copper catalyst activity.
  • Advanced Tools : SHELX (crystallography) and DFT (reactivity modeling) are critical for mechanistic studies .

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